6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride
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Overview
Description
6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable scaffold in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable fluorinated reagent, followed by cyclization and subsequent amidine formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
6-Chloro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride: Another derivative with a chlorine atom instead of fluorine.
2-Methyl-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride: A methyl-substituted analogue.
Uniqueness
6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and potency compared to its analogues .
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4.ClH/c9-5-1-2-7-12-3-6(8(10)11)13(7)4-5;/h1-4H,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQEEUVPBBSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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